3-Iodo-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

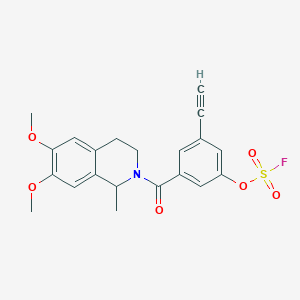

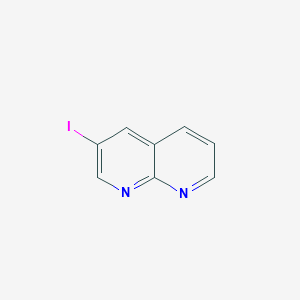

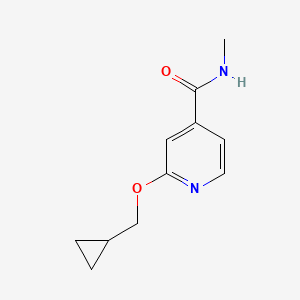

3-Iodo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5IN2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of considerable interest. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthyridine core, which is a bicyclic compound containing two nitrogen atoms in separate rings .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse and include multicomponent reactions, Friedländer cyclization, and others . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .Physical And Chemical Properties Analysis

This compound has an average mass of 256.043 Da and a mono-isotopic mass of 255.949738 Da .Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Iodo-1,8-naphthyridine is part of a broader group of compounds, 1,8-naphthyridine derivatives, which have garnered significant interest due to their wide range of biological activities. These compounds demonstrate potent scaffolds in therapeutic and medicinal research. They have a broad spectrum of activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have been found to possess activities like anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β‐3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015), (Gurjar & Pal, 2018), (Gurjar & Pal, 2019).

Photoinitiators of Polymerization

1,8-Naphthyridine derivatives, including this compound, have been extensively studied due to their ease of synthesis and the ability to tune their photophysical properties. They have been used in designing photoinitiators of polymerization activable in the visible range and under low light intensity. These polyaromatic compounds, such as 1,8-naphthalic anhydride and naphthalimides, offer the possibility to develop panchromatic, crosslinkable, or water-soluble photoinitiators (Noirbent & Dumur, 2020).

Cancer Therapy

The naphthalimide family, which includes this compound, is known for its high activity as anticancer drugs due to their effective intercalation with DNA. Structural modifications and structure-activity relationships of naphthalimide compounds have been a focus, demonstrating how modulation of the moiety affects DNA binding to afford a profile of antitumor activity (Tandon et al., 2017).

Antiviral Activities

Naphthyridine scaffold is also important in compounds showing antiviral activities. It exhibits activity against various viruses like HIV, HCMV, HSV, HPV, and HCV. The antiviral activity displayed by many naphthyridine analogs is significant, making it a key pharmacophore in antiviral drug development (Singh et al., 2017).

Dual Fluorescent Dyes

This compound derivatives have been studied for their role in the development of dual fluorescent dyes. These dyes offer advantages in terms of internal calibration and quantitative analysis. Research in this area serves as a guide towards future strategies, particularly in optimizing the dual fluorescence emission by appropriate placement of substituent groups (Begaye et al., 2010).

Medicinal Applications

Naphthalimide compounds, including this compound derivatives, are an important type of nitrogen-containing aromatic heterocycles with extensive potential in medicinal applications. They interact with various biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors in living organisms via noncovalent bonds. This interaction spectrum underlines their extensive potentiality in medicinal applications, ranging from anticancer to antidepressant agents (Gong et al., 2016).

Zukünftige Richtungen

The future directions in the research of 3-Iodo-1,8-naphthyridine and its derivatives could involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their biological activities and photochemical properties could be beneficial .

Wirkmechanismus

Target of Action

3-Iodo-1,8-naphthyridine is a derivative of 1,8-naphthyridines, which are known for their diverse biological activities . The primary targets of 1,8-naphthyridines are often bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .

Mode of Action

Related compounds like nalidixic acid, a 1,8-naphthyridine derivative, selectively and reversibly block dna replication in susceptible bacteria . They inhibit a subunit of DNA gyrase and topoisomerase IV and induce the formation of cleavage complexes

Biochemical Pathways

Considering its potential antibacterial activity, it might interfere with the dna replication process in bacteria by inhibiting key enzymes like dna gyrase and topoisomerase iv . This inhibition could disrupt the normal cell division process, leading to bacterial cell death.

Result of Action

Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting key enzymes involved in dna replication .

Eigenschaften

IUPAC Name |

3-iodo-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKFMNGWPJZDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2797169.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)

![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)

![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)